[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE
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Overview
Description
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE is a complex organic compound featuring multiple functional groups, including pyrazole, furan, and methanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and furan intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include difluoromethylating agents, chlorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like high-throughput screening and automated synthesis can optimize the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing advanced polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [3,5-bis(trifluoromethyl)-4-hydroxy-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone
- [3,5-bis(difluoromethyl)-4-hydroxy-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone
Uniqueness
The uniqueness of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE lies in its specific combination of functional groups and structural features This combination imparts unique chemical and biological properties, distinguishing it from other similar compounds
Properties
Molecular Formula |
C14H11ClF4N4O3 |
---|---|
Molecular Weight |
394.71 g/mol |
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[5-[(4-chloropyrazol-1-yl)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C14H11ClF4N4O3/c15-7-4-20-22(5-7)6-8-1-2-10(26-8)12(24)23-14(25,13(18)19)3-9(21-23)11(16)17/h1-2,4-5,11,13,25H,3,6H2 |
InChI Key |
YLOOYXKTHAVQGA-UHFFFAOYSA-N |
SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)C(F)F |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)C(F)F |
Origin of Product |
United States |
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